4-(1,3-Benzodioxol-5-yloxy)-5-(4-chlorophenyl)thieno[2,3-d]pyrimidine
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Overview
Description
4-(1,3-Benzodioxol-5-yloxy)-5-(4-chlorophenyl)thieno[2,3-d]pyrimidine is a synthetic organic compound that belongs to the class of thienopyrimidines
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1,3-Benzodioxol-5-yloxy)-5-(4-chlorophenyl)thieno[2,3-d]pyrimidine typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the thienopyrimidine core: This can be achieved through the cyclization of appropriate thiophene and pyrimidine precursors under acidic or basic conditions.
Introduction of the benzodioxole moiety: This step involves the reaction of the thienopyrimidine intermediate with a benzodioxole derivative, often using a coupling reagent like EDCI or DCC.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of continuous flow reactors, automated synthesis, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
4-(1,3-Benzodioxol-5-yloxy)-5-(4-chlorophenyl)thieno[2,3-d]pyrimidine can undergo various chemical reactions, including:
Oxidation: Using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Employing reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Halogenation, nitration, or sulfonation reactions using appropriate reagents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid.
Reduction: Sodium borohydride in methanol.
Substitution: Chlorine gas in the presence of a catalyst like iron(III) chloride.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a sulfoxide or sulfone derivative, while reduction could produce a dechlorinated or hydrogenated product.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological pathways and interactions.
Medicine: Potential therapeutic agent for diseases such as cancer, due to its ability to interact with specific molecular targets.
Industry: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 4-(1,3-Benzodioxol-5-yloxy)-5-(4-chlorophenyl)thieno[2,3-d]pyrimidine would involve its interaction with specific molecular targets, such as enzymes or receptors. This interaction could modulate the activity of these targets, leading to the desired biological effect. The exact pathways and targets would need to be elucidated through experimental studies.
Comparison with Similar Compounds
Similar Compounds
- 4-(1,3-Benzodioxol-5-yloxy)-5-phenylthieno[2,3-d]pyrimidine
- 4-(1,3-Benzodioxol-5-yloxy)-5-(4-methylphenyl)thieno[2,3-d]pyrimidine
- 4-(1,3-Benzodioxol-5-yloxy)-5-(4-fluorophenyl)thieno[2,3-d]pyrimidine
Uniqueness
4-(1,3-Benzodioxol-5-yloxy)-5-(4-chlorophenyl)thieno[2,3-d]pyrimidine is unique due to the presence of the chlorophenyl group, which can impart distinct chemical and biological properties compared to its analogs. This uniqueness might translate to different pharmacokinetic and pharmacodynamic profiles, making it a valuable compound for specific applications.
Properties
Molecular Formula |
C19H11ClN2O3S |
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Molecular Weight |
382.8 g/mol |
IUPAC Name |
4-(1,3-benzodioxol-5-yloxy)-5-(4-chlorophenyl)thieno[2,3-d]pyrimidine |
InChI |
InChI=1S/C19H11ClN2O3S/c20-12-3-1-11(2-4-12)14-8-26-19-17(14)18(21-9-22-19)25-13-5-6-15-16(7-13)24-10-23-15/h1-9H,10H2 |
InChI Key |
JVOOPUOXXQJPJV-UHFFFAOYSA-N |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)OC3=C4C(=CSC4=NC=N3)C5=CC=C(C=C5)Cl |
Origin of Product |
United States |
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